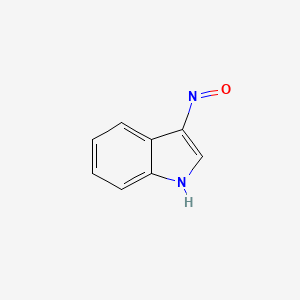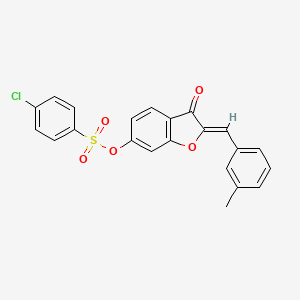
3-Nitroso-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-1H-indole is a heterocyclic compound that features an indole core with a nitroso group attached at the third position. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-1H-indole typically involves the nitration of 1H-indole followed by reduction to the corresponding nitroso derivative. One common method involves the reaction of 1H-indole with nitrosyl chloride in the presence of a base such as sodium acetate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the nitrosyl chloride.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. large-scale synthesis would likely involve similar nitration and reduction steps, optimized for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Nitroso-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Nitro-1H-indole.
Reduction: 3-Amino-1H-indole.
Substitution: Various halogenated indole derivatives.
Scientific Research Applications
3-Nitroso-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitroso-1H-indole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the indole core can interact with biological receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-indole: Similar structure but with a nitro group instead of a nitroso group.
3-Amino-1H-indole: Similar structure but with an amino group instead of a nitroso group.
1H-indole-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of a nitroso group.
Uniqueness
3-Nitroso-1H-indole is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activities. The nitroso group can undergo redox reactions and form various derivatives, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
76983-82-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-nitroso-1H-indole |
InChI |
InChI=1S/C8H6N2O/c11-10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H |
InChI Key |
GJBZGJVTIMEFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206871.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B12206877.png)
![1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12206883.png)

![4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12206897.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12206903.png)
![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12206908.png)

![(4E)-5-(4-hydroxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12206924.png)
![3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12206938.png)
![N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12206939.png)
![N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12206946.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12206950.png)
![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12206967.png)
